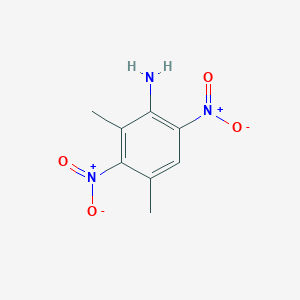
2,4-Dimethyl-3,6-dinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-3,6-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is particularly notable for its applications in the agricultural industry, primarily as a herbicide.
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-3,6-dinitroaniline can be synthesized through the nitration of aniline derivatives. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia . Another approach is the acid hydrolysis of 2,4-dinitroacetanilide . These reactions typically require controlled conditions to ensure the selective formation of the desired dinitroaniline derivative.
Industrial Production Methods: In industrial settings, the production of dinitroaniline derivatives often employs continuous-flow microreactor systems. This method allows for a safer and more efficient synthesis by minimizing the risks associated with highly exothermic nitration reactions . The continuous-flow process also reduces the need for large quantities of solvents, making it a more environmentally friendly option.
化学反応の分析
Types of Reactions: 2,4-Dimethyl-3,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Corresponding diamines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dimethyl-3,6-dinitroaniline has several applications in scientific research:
Medicine: Research into its potential medicinal properties, although limited, includes its use as a precursor in drug synthesis.
作用機序
The primary mechanism of action of 2,4-Dimethyl-3,6-dinitroaniline as a herbicide involves the inhibition of microtubule formation in plant cells . This disruption of microtubules prevents proper cell division, leading to the death of the plant. The compound targets tubulin proteins, which are essential for the formation of microtubules . This mode of action is similar to that of other dinitroaniline herbicides.
類似化合物との比較
- 2,3-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Comparison: 2,4-Dimethyl-3,6-dinitroaniline is unique due to the presence of methyl groups at the 2 and 4 positions on the aniline ring, which can influence its chemical reactivity and herbicidal properties . Compared to other dinitroanilines, it may exhibit different selectivity and potency as a herbicide, making it suitable for specific agricultural applications .
特性
CAS番号 |
61920-54-5 |
|---|---|
分子式 |
C8H9N3O4 |
分子量 |
211.17 g/mol |
IUPAC名 |
2,4-dimethyl-3,6-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)7(9)5(2)8(4)11(14)15/h3H,9H2,1-2H3 |
InChIキー |
HNBOFEYMEGSMIR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)
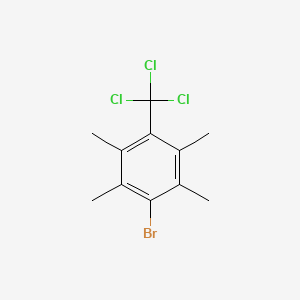

![9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B11959034.png)
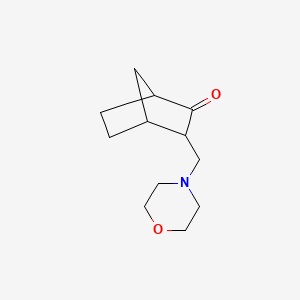




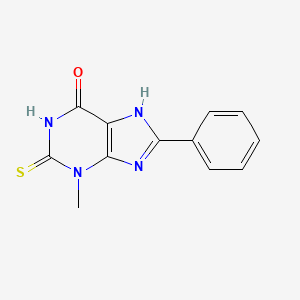
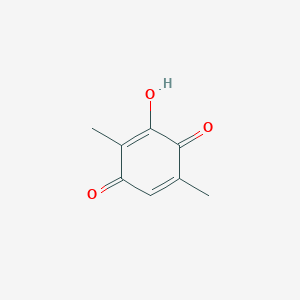
![4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11959085.png)

